Gemcitabine monophosphate disodium salt

Description

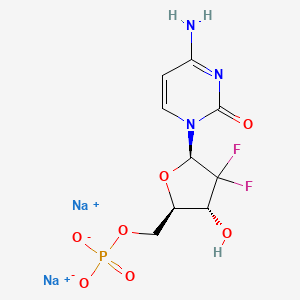

Gemcitabine monophosphate disodium salt (C₉H₁₂F₂N₃Na₂O₈P, CAS 1638288-31-9) is a monophosphate derivative of gemcitabine (2',2'-difluorodeoxycytidine), a nucleoside analog widely used in cancer therapy. This compound serves as a prodrug or intermediate in the metabolic pathway of gemcitabine, which ultimately forms the triphosphate derivative (dFdCTP) to exert cytotoxic effects by incorporating into DNA and inhibiting replication .

Properties

IUPAC Name |

disodium;[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F2N3O7P.2Na/c10-9(11)6(15)4(3-20-22(17,18)19)21-7(9)14-2-1-5(12)13-8(14)16;;/h1-2,4,6-7,15H,3H2,(H2,12,13,16)(H2,17,18,19);;/q;2*+1/p-2/t4-,6-,7-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVSFEPHISQCATF-AGPLKARSSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])[O-])O)(F)F.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)(F)F.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2N3Na2O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638288-31-9 | |

| Record name | Gemcitabine-5'-monophosphate disodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1638288319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GEMCITABINE-5'-MONOPHOSPHATE DISODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OO7O3T57O3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Gemcitabine monophosphate is synthesized through the phosphorylation of gemcitabine. The process involves the use of deoxycytidine kinase, which catalyzes the addition of a phosphate group to gemcitabine, resulting in the formation of gemcitabine monophosphate .

Industrial Production Methods: In industrial settings, gemcitabine monophosphate can be produced using enzymatic methods. The process typically involves the use of recombinant deoxycytidine kinase in a controlled environment to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Gemcitabine monophosphate undergoes various chemical reactions, including:

Phosphorylation: Conversion to gemcitabine diphosphate and gemcitabine triphosphate.

Hydrolysis: Breakdown into gemcitabine and inorganic phosphate under certain conditions.

Common Reagents and Conditions:

Phosphorylation: Requires deoxycytidine kinase and adenosine triphosphate.

Hydrolysis: Can occur in the presence of water and specific enzymes.

Major Products Formed:

- Gemcitabine diphosphate

- Gemcitabine triphosphate

- Gemcitabine

- Inorganic phosphate

Scientific Research Applications

Clinical Applications

Gemcitabine monophosphate disodium salt has been employed in various clinical settings:

- Pancreatic Cancer : Gemcitabine is a standard treatment for pancreatic cancer, often used in combination with other agents like nab-paclitaxel or cisplatin. Studies show that this combination enhances survival rates compared to single-agent therapy .

- Breast Cancer : In metastatic breast cancer, gemcitabine has been combined with other chemotherapeutics, demonstrating improved efficacy over monotherapy .

- Ovarian Cancer : The use of gemcitabine in combination with carboplatin has been effective for patients with advanced ovarian cancer .

Drug Delivery Systems

Recent advancements in drug delivery systems have significantly enhanced the therapeutic potential of this compound:

- Nanoparticle Formulations : Research indicates that encapsulating gemcitabine in lipid/calcium/phosphate nanoparticles improves its delivery and reduces systemic toxicity. A study demonstrated that co-delivery of vascular endothelial growth factor siRNA and gemcitabine monophosphate led to a marked reduction in tumor growth with minimal toxicity .

- Polymeric Nanoparticles : Polymeric carriers have been developed to improve the pharmacokinetics of gemcitabine by prolonging its circulation time and enhancing cellular uptake. These systems can also facilitate targeted delivery to tumor sites, thus maximizing therapeutic effects while minimizing side effects .

Combination Therapy with Vascular Endothelial Growth Factor siRNA

A study investigated the coformulation of vascular endothelial growth factor siRNA and gemcitabine monophosphate into lipid/calcium/phosphate nanoparticles. This combination therapy resulted in an 8-fold reduction in tumor cell proliferation and significant apoptosis induction, demonstrating enhanced antitumor efficacy compared to either agent alone .

Carbon Nanotube-Gemcitabine Conjugates

Research on multiwalled carbon nanotube-gemcitabine-lentinan composites showed that this formulation could effectively cross cell membranes and exhibited superior antitumor activity compared to free gemcitabine. This approach combined chemotherapy with photothermal therapy, enhancing overall treatment outcomes .

Comparative Data Table

| Application Area | Combination Agents | Outcome |

|---|---|---|

| Pancreatic Cancer | Nab-paclitaxel | Improved survival rates |

| Breast Cancer | Other chemotherapeutics | Enhanced efficacy over single-agent therapy |

| Ovarian Cancer | Carboplatin | Effective for advanced stages |

| Targeted Delivery | VEGF siRNA | Significant reduction in tumor growth |

| Nanoparticle Formulation | Lentinan | Superior antitumor activity |

Mechanism of Action

Gemcitabine monophosphate exerts its effects by interfering with DNA synthesis. After uptake into malignant cells, it is phosphorylated to form gemcitabine diphosphate and gemcitabine triphosphate. These active metabolites replace the building blocks of nucleic acids during DNA elongation, arresting tumor growth and promoting apoptosis of malignant cells . The primary molecular targets include DNA polymerases and ribonucleotide reductase .

Comparison with Similar Compounds

Key Properties :

- Molecular Weight : 405.16 g/mol

- Storage : Stable at -20°C in lyophilized or solution form .

- Solubility : Soluble in dimethyl sulfoxide (DMSO), with stock solutions typically prepared at 10 mM .

Comparison with Similar Compounds

Gemcitabine Triphosphate (dFdCTP)

Chemical Profile :

- Formula : C₉H₁₆F₂N₃O₁₃P₃ (tris(triethylammonium) salt)

- CAS: Not explicitly listed (referenced as NSC 746306 in ).

Functional Differences :

- Mechanism: dFdCTP is the active metabolite incorporated into DNA, causing chain termination and apoptosis. Unlike the monophosphate form, dFdCTP directly inhibits DNA polymerase and resists excision by proofreading exonucleases (e.g., 3'→5' exonuclease of Klenow fragment), leading to sustained DNA damage .

Gemcitabine Hydrochloride

Clinical Utility :

- Administration: Used intravenously in formulations like PrGEMCITABINE HYDROCHLORIDE FOR INJECTION for pancreatic, breast, and non-small cell lung cancers .

- Efficacy: Requires conversion to dFdCTP via three phosphorylation steps, making it less direct than monophosphate derivatives.

Gemcitabine Monophosphate Formate Salt

Comparative Advantages :

Synergistic Nanoparticle Formulations

Gemcitabine monophosphate disodium salt demonstrates enhanced efficacy in nanoparticle delivery systems. For example:

- Cisplatin Combination: Nanoparticles combining gemcitabine monophosphate and cisplatin exhibit synergistic effects, with IC₅₀ values of 5.95 µM (combination) vs. 34.8 µM (gemcitabine monophosphate alone) in vitro .

- In Vivo Performance: In stroma-rich xenograft models, this combination reduces tumor growth by 60% compared to monotherapies .

Data Tables

Table 1: Structural and Pharmacological Comparison

Table 2: Efficacy in Nanoparticle Delivery

Key Research Findings

- Excision Resistance: Gemcitabine monophosphate residues in DNA resist excision by 3'→5' exonucleases, prolonging DNA damage compared to unmodified deoxycytidine .

- Clinical Relevance : The disodium salt’s stability and solubility make it preferable for experimental formulations, while hydrochloride remains the clinical standard due to established safety profiles .

Biological Activity

Gemcitabine monophosphate disodium salt (GMP) is a derivative of gemcitabine, a nucleoside analog widely used in cancer therapy. Its biological activity has garnered attention due to its potential advantages over traditional gemcitabine formulations, particularly concerning solubility, stability, and efficacy against tumors.

GMP is characterized by its high solubility and low toxicity, making it suitable for rapid intravenous administration. The solubility of GMP can reach 400 mg/ml, significantly higher than gemcitabine hydrochloride, which has a solubility of approximately 40 mg/ml . This high solubility allows for quicker dosing regimens, potentially enhancing therapeutic outcomes.

The mechanism of action for GMP involves its phosphorylation within cells. Initially, gemcitabine is phosphorylated to gemcitabine monophosphate by deoxycytidine kinase (dCK). This is followed by further phosphorylation to gemcitabine diphosphate (dFdCDP) and ultimately to gemcitabine triphosphate (dFdCTP), which incorporates into DNA during replication. This incorporation leads to chain termination and apoptosis of cancer cells .

Biological Activity and Efficacy

In vitro Studies:

GMP exhibits potent antitumor activity across various cancer cell lines. A study indicated that GMP was more effective than gemcitabine hydrochloride in inhibiting cell growth in dCK-deficient cell lines, suggesting that GMP can bypass some resistance mechanisms associated with traditional gemcitabine .

Table 1: Comparative Efficacy of GMP vs. Gemcitabine Hydrochloride

| Compound | IC50 (nM) | Efficacy in dCK-deficient Cells |

|---|---|---|

| Gemcitabine Monophosphate | <65 | Higher than gemcitabine |

| Gemcitabine Hydrochloride | Variable | Lower efficacy |

In vivo Studies:

In animal models, GMP demonstrated significant survival benefits when compared with standard treatments like cytarabine. In xenograft models of acute myeloid leukemia (AML), GMP treatment resulted in reduced tumor burden and prolonged survival rates compared to cytarabine .

Clinical Applications and Case Studies

GMP's clinical applications are being explored in various settings:

- Acute Myeloid Leukemia (AML): A study utilizing GMP nanoparticles combined with cisplatin showed synergistic effects against AML cells, enhancing overall anti-tumor activity .

- Pancreatic Cancer: Clinical trials have indicated that patients treated with gemcitabine-based regimens exhibit variable responses; however, those sensitive to GMP show improved disease-free survival rates post-surgery .

- Non-Small Cell Lung Cancer (NSCLC): GMP has been evaluated alongside other chemotherapeutics, demonstrating broad activity against NSCLC cell lines and potential as a first-line treatment option .

Safety Profile and Toxicity

The safety profile of GMP is notably favorable. Studies indicate low irritation levels upon intravenous administration and a high maximum tolerated dose in animal models (up to 4500 mg/kg), compared to 1000 mg/kg for gemcitabine hydrochloride . This suggests that GMP could provide a more tolerable option for patients undergoing chemotherapy.

Q & A

Q. What are the recommended storage and handling protocols for Gemcitabine monophosphate disodium salt to ensure stability in long-term experiments?

- Methodological Answer: The compound should be stored as a powder at -20°C for up to three years. For solutions, prepare aliquots in sterile, deionized water or phosphate-buffered saline (PBS) and store at -80°C for one year to minimize hydrolysis or degradation. Avoid repeated freeze-thaw cycles to maintain integrity .

Q. How should researchers prepare stock solutions of this compound for in vitro cytotoxicity assays?

- Methodological Answer: Dissolve the compound in deionized water or cell culture-grade PBS at a concentration of 10–20 mM, filter-sterilize (0.22 µm), and aliquot into single-use volumes. For cell-based assays, dilute to working concentrations (e.g., 1–100 µM) in culture media, ensuring osmolarity and pH compatibility. Pre-test solubility under experimental conditions to avoid precipitation .

Q. What analytical techniques are used to confirm the purity and structural integrity of this compound batches?

- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 268 nm) and mass spectrometry (MS) are standard for purity assessment. For rigorous quality control, quantify phosphate content via spectrophotometric assays (e.g., molybdate blue method) to verify monophosphate integrity .

Advanced Research Questions

Q. What strategies enhance the tumor-targeted delivery of this compound while minimizing systemic toxicity?

- Methodological Answer: Nanoparticle-based delivery systems, such as self-assembled gadolinium-PEG-DiP nanoparticles, improve bioavailability and enable dual functionality (therapy and MRI tracking). Optimize nanoparticle size (50–200 nm) and surface charge (near-neutral zeta potential) to enhance tumor accumulation via the EPR effect .

Q. How can researchers validate the intracellular activation of this compound to its triphosphate form (dFdCTP)?

- Methodological Answer: Use HPLC coupled with tandem MS (LC-MS/MS) to quantify dFdCTP levels in cell lysates. Reference standards (e.g., NCI-supplied dFdCTP) are critical for calibration. Incorporate radiolabeled [³H]-Gemcitabine to track metabolic conversion kinetics in cancer cell lines .

Q. What experimental designs address contradictions in pharmacokinetic data between Gemcitabine monophosphate and its parent drug, Gemcitabine HCl?

- Methodological Answer: Conduct comparative studies using:

- Tissue distribution profiling: LC-MS/MS to measure metabolite levels in plasma, tumors, and normal tissues.

- Enzyme activity assays: Quantify deoxycytidine kinase (dCK) and cytidine deaminase (CDA) activities to correlate activation/deactivation pathways.

Adjust for variables like tumor hypoxia, which may alter intracellular phosphorylation efficiency .

Q. How do nucleotide-monophosphate interactions influence the efficacy of Gemcitabine monophosphate in combination therapies?

- Methodological Answer: Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to study competitive binding between Gemcitabine monophosphate and endogenous nucleotides (e.g., dCTP). Preclinical models should evaluate synergistic effects with checkpoint inhibitors (e.g., anti-PD-1) to assess immune modulation .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret discrepancies in IC₅₀ values across cell lines for this compound?

- Methodological Answer: Normalize data to cell-specific dCK expression levels (via qPCR or Western blot) and account for efflux transporters (e.g., ABCB1). Use RNAi knockdown models to isolate resistance mechanisms. Cross-validate with clonogenic assays to distinguish cytostatic vs. cytotoxic effects .

Q. What statistical approaches are recommended for dose-response studies involving Gemcitabine monophosphate derivatives?

- Methodological Answer: Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC₅₀ values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For heterogeneous datasets, employ machine learning (e.g., random forests) to identify covariates influencing response variability .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.